3-Hydroxy-4-isopropoxyphenylacetic Acid

Description

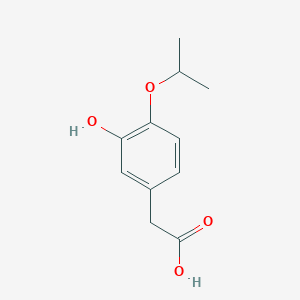

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-(3-hydroxy-4-propan-2-yloxyphenyl)acetic acid |

InChI |

InChI=1S/C11H14O4/c1-7(2)15-10-4-3-8(5-9(10)12)6-11(13)14/h3-5,7,12H,6H2,1-2H3,(H,13,14) |

InChI Key |

ABECSUNWLKLRHQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 4 Isopropoxyphenylacetic Acid

De Novo Synthesis Approaches

De novo synthesis of 3-hydroxy-4-isopropoxyphenylacetic acid necessitates the systematic assembly of the substituted phenylacetic acid structure. This can be accomplished by first forming the isopropoxyphenylacetic acid backbone and then introducing the hydroxyl group at the desired position, or by building the molecule from precursors that already contain some of the required functionalities.

Construction of the Isopropoxyphenylacetic Acid Skeleton

A primary method for constructing the 4-isopropoxyphenylacetic acid skeleton begins with the readily available starting material, 4-isopropoxyphenol (B1293736). organicchemistrytutor.com The synthesis proceeds by introducing the acetic acid side chain onto the aromatic ring. While various methods exist for this transformation, a common approach involves a two-step process. First, the phenolic hydroxyl group of 4-isopropoxyphenol is alkylated to introduce a two-carbon unit. This can be achieved through reactions such as the Williamson ether synthesis, where the phenoxide reacts with a suitable two-carbon electrophile. Subsequent chemical modifications would then convert this two-carbon chain into the desired carboxylic acid moiety.

Alternatively, the acetic acid side chain can be introduced via electrophilic substitution on the 4-isopropoxyphenol ring, followed by functional group manipulations to yield the final carboxylic acid.

Regioselective Introduction of the Hydroxyl Moiety

With the 4-isopropoxyphenylacetic acid skeleton in hand, the next critical step in a de novo synthesis is the regioselective introduction of a hydroxyl group at the C-3 position of the aromatic ring. A common and effective strategy for this transformation involves a nitration-reduction-diazotization sequence. organicchemistrytutor.com

The nitration of 4-isopropoxyphenylacetic acid is an electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. The isopropoxy group at C-4 is a strongly activating ortho-, para-director, while the acetic acid moiety at C-1 is a deactivating meta-director. organicchemistrytutor.comyoutube.comyoutube.comyoutube.comunizin.org The powerful activating and ortho-directing effect of the isopropoxy group will dominate, leading to the preferential nitration at the position ortho to it, which is the C-3 position.

The resulting 3-nitro-4-isopropoxyphenylacetic acid can then be reduced to 3-amino-4-isopropoxyphenylacetic acid. This reduction is typically carried out using standard reducing agents such as tin(II) chloride in acidic medium or catalytic hydrogenation.

Finally, the amino group is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. The 3-amino-4-isopropoxyphenylacetic acid is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. Gentle heating of the diazonium salt solution then leads to its decomposition, with the loss of nitrogen gas and the introduction of a hydroxyl group at the C-3 position, yielding the target compound, this compound.

Table 1: Key Reactions in the Regioselective Introduction of a Hydroxyl Moiety

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | Concentrated Nitric Acid, Concentrated Sulfuric Acid | 3-Nitro-4-isopropoxyphenylacetic acid |

| 2 | Reduction | SnCl₂/HCl or H₂/Pd-C | 3-Amino-4-isopropoxyphenylacetic acid |

| 3 | Diazotization & Hydrolysis | 1. NaNO₂/HCl, 0-5 °C2. H₂O, heat | This compound |

Multi-Step Synthesis Pathways from Simple Precursors

More convergent de novo syntheses can be designed starting from simple, commercially available aromatic precursors that already possess some of the required functional groups. Two notable examples are pathways starting from isovanillin (B20041) and 3,4-dihydroxyphenylacetic acid (DOPAC).

A synthetic route commencing with isovanillin (3-hydroxy-4-methoxybenzaldehyde) would involve several key transformations. The phenolic hydroxyl group would first need to be protected to prevent unwanted side reactions. The aldehyde functional group can then be converted into the phenylacetic acid side chain. This can be achieved through various methods, such as a Wittig-type reaction to introduce a two-carbon chain followed by oxidation, or direct oxidation of the aldehyde to a carboxylic acid and subsequent chain extension. The final step would be the O-isopropylation of the deprotected phenolic hydroxyl group to furnish the target molecule.

Another viable pathway begins with 3,4-dihydroxyphenylacetic acid (DOPAC). wikipedia.orgclinpgx.orgnih.gov The primary challenge in this approach is the regioselective O-isopropylation of the 4-hydroxyl group. The hydroxyl group at the 4-position is generally more acidic and sterically less hindered than the one at the 3-position, making it more amenable to selective alkylation under carefully controlled conditions. nih.govresearchgate.net By employing a suitable base and isopropylating agent, it is possible to achieve preferential reaction at the 4-OH group, leading to the formation of this compound.

Derivatization from Related Precursor Compounds

An alternative to de novo synthesis is the derivatization of pre-existing, structurally related compounds. This approach can be more efficient if a suitable precursor is readily available.

Functional Group Interconversions on the Aromatic Ring

This strategy is exemplified by the aforementioned nitration-reduction-diazotization sequence, but in this context, it is performed on a pre-synthesized 4-isopropoxyphenylacetic acid. This represents a functional group interconversion on the aromatic ring to introduce the desired hydroxyl group.

Another potential route involves the use of a halogenated precursor, such as 3-bromo-4-isopropoxyphenylacetic acid. chemimpex.comresearchgate.netresearchgate.net The bromine atom can be converted to a hydroxyl group through various methods, including nucleophilic aromatic substitution under forcing conditions or, more commonly, through transition metal-catalyzed cross-coupling reactions. google.com For instance, a copper-catalyzed hydroxylation could be employed to achieve this transformation.

Transformation of Existing Phenylacetic Acid Analogues

The synthesis of this compound can also be accomplished by modifying other existing phenylacetic acid analogues. As discussed in the de novo section, the regioselective O-isopropylation of 3,4-dihydroxyphenylacetic acid is a prime example of this approach. The selective alkylation of the 4-hydroxyl group transforms one phenylacetic acid analogue into the desired product.

Table 2: Overview of Synthetic Strategies from Phenylacetic Acid Analogues

| Starting Material | Key Transformation(s) | Reagents and Conditions |

| 4-Isopropoxyphenylacetic acid | Nitration, Reduction, Diazotization | 1. HNO₃/H₂SO₄2. SnCl₂/HCl or H₂/Pd-C3. NaNO₂/HCl; H₂O, heat |

| 3,4-Dihydroxyphenylacetic acid | Regioselective O-isopropylation | Isopropyl halide, suitable base (e.g., K₂CO₃), solvent (e.g., DMF) |

| 3-Bromo-4-isopropoxyphenylacetic acid | Hydroxylation | e.g., Cu-catalyzed reaction with a hydroxide (B78521) source |

Novel and Sustainable Synthetic Routes

The pursuit of sustainability in chemical synthesis has led to the development of novel routes for producing this compound that minimize environmental impact while enhancing efficiency. These methods prioritize the use of renewable resources, reduce waste generation, and often operate under milder reaction conditions compared to conventional approaches.

Enzymatic and Biocatalytic Synthesis Approaches

The use of enzymes and whole-cell biocatalysts offers a powerful and highly selective alternative to traditional chemical synthesis. In the context of this compound, biocatalysis plays a crucial role, particularly in the regioselective hydroxylation of precursor molecules.

One of the key enzymatic transformations relevant to the synthesis of this compound is the ortho-hydroxylation of a 4-substituted phenylacetic acid derivative. Cytochrome P450 monooxygenases, a versatile class of enzymes, have demonstrated the ability to catalyze the hydroxylation of aromatic compounds with high precision. For instance, research has shown that P450 monooxygenases can mediate the ortho-hydroxylation of 4-isopropoxyphenylacetic acid at the C3 position, directly yielding the desired this compound.

| Enzyme Class | Precursor Substrate | Product | Key Advantage |

| Cytochrome P450 Monooxygenases | 4-Isopropoxyphenylacetic Acid | This compound | High regioselectivity in C3 hydroxylation |

| Hydroxylases (from Arthrobacter protophormiae) | 4-Hydroxyphenylacetic Acid | 3,4-Dihydroxyphenylacetic Acid | Efficient enzymatic hydroxylation |

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are being actively applied to the synthesis of this compound, focusing on areas such as the use of recyclable catalysts and the development of environmentally benign reaction pathways.

A significant advancement in the sustainable synthesis of the isopropoxy moiety of the target molecule involves the use of recyclable catalysts for phenolic ether formation. One such method employs a dried Dowex H⁺ cation-exchange resin in conjunction with sodium iodide (NaI). This system serves as a recyclable catalyst for the direct etherification of catecholic precursors, such as 3,4-dihydroxyphenylacetic acid, with an isopropyl source. This approach offers several advantages over traditional acid catalysts, including milder reaction conditions (60–80°C), high yields (>85%), and, crucially, the ability to regenerate and reuse the catalyst over multiple cycles. This significantly reduces waste and energy consumption.

Another green approach involves the ozonolysis of appropriately substituted allylbenzene (B44316) derivatives to generate the phenylacetic acid backbone. This method is considered a greener alternative to some traditional multi-step processes that may utilize stoichiometric and sometimes toxic reagents. Research into the laccase-catalyzed oxidation of allylbenzene derivatives is also emerging as a biocatalytic equivalent to ozonolysis, further enhancing the sustainability of this synthetic route. These laccase-based systems can perform oxidative cleavage of the propenyl side chain, leading to the corresponding benzaldehyde (B42025) derivative, which can then be oxidized to the desired phenylacetic acid.

| Green Chemistry Approach | Key Reaction Step | Catalyst/Reagent | Key Advantages |

| Recyclable Catalysis | Phenolic Etherification | Dowex H⁺/NaI | Recyclable catalyst, mild conditions, high yields, reduced waste |

| Alternative Synthetic Pathway | Phenylacetic Acid Formation | Ozone (Ozonolysis) | Avoids hazardous reagents, potentially fewer steps |

| Biocatalytic Oxidation | Phenylacetic Acid Formation | Laccase-mediator systems | Enzymatic alternative to ozonolysis, sustainable |

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive identification and structural analysis of 3-Hydroxy-4-isopropoxyphenylacetic acid. While specific data for this exact compound is not widely available in published literature, the analytical approaches can be understood by examining closely related compounds such as 3-hydroxy-4-methoxyphenylacetic acid.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For a compound like this compound, both ¹H NMR and ¹³C NMR would be utilized.

¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, and the protons of the isopropoxy group (both the methine -CH- and the methyl -CH₃ protons). The splitting patterns (e.g., doublets, triplets, multiplets) would help in assigning these protons to their specific positions in the molecule.

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, carboxylic, aliphatic).

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₁H₁₄O₄ for this compound). The fragmentation pattern observed in the mass spectrum offers further structural insights. For instance, the trimethylsilyl (B98337) (TMS) derivatives of similar hydroxyphenylacetic acids have been analyzed, showing characteristic ions that aid in their identification. nih.govnist.gov

Below is a hypothetical data table illustrating the kind of information that would be obtained from NMR and MS analysis for this compound, based on the analysis of similar compounds.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to aromatic, methylene, and isopropoxy protons. |

| Splitting Patterns | Doublets, triplets, and multiplets indicating proton-proton coupling. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances for aromatic, carboxylic, and aliphatic carbons. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | A peak corresponding to the molecular weight of the compound (210.23 g/mol ). |

| Fragmentation Pattern | Characteristic fragments resulting from the loss of functional groups (e.g., -COOH, -CH(CH₃)₂). |

Chromatographic Separation and Quantification Methods (e.g., HPLC-UV, LC-MS, GC-MS)

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a common method for the analysis of phenylacetic acid derivatives. nih.govmdpi.com The separation is typically achieved on a reversed-phase column, where the compound is eluted with a mixture of an aqueous solvent and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The UV detector allows for the quantification of the compound by measuring its absorbance at a specific wavelength, which is possible due to the presence of the chromophoric phenyl group. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer enhanced sensitivity and selectivity for the analysis of hydroxy- and isopropoxy-substituted phenylacetic acids. nih.govnih.govnih.govnih.gov This technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. LC-MS/MS is particularly useful for quantifying low levels of the compound in complex biological matrices. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, often used after a derivatization step to increase the volatility and thermal stability of the analyte. nih.govhmdb.caelsevierpure.comdocumentsdelivered.com For compounds like this compound, derivatization of the hydroxyl and carboxylic acid groups, for example, by converting them to their trimethylsilyl (TMS) ethers and esters, is a common practice. nih.govnist.govhmdb.ca The derivatized compound can then be separated on a GC column and detected by a mass spectrometer, which provides both qualitative and quantitative information. nih.gov

The following table summarizes typical parameters for these chromatographic methods, based on the analysis of related phenylacetic acids.

| Method | Column Type | Mobile Phase / Carrier Gas | Detection Method | Key Application |

| HPLC-UV | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water with an acid modifier mdpi.com | UV Absorbance | Quantification in simpler matrices |

| LC-MS/MS | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water with formic acid researchgate.net | Mass Spectrometry (e.g., ESI) | Sensitive quantification in complex matrices nih.govnih.gov |

| GC-MS | Capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) hmdb.ca | Helium | Mass Spectrometry (e.g., EI) | Analysis after derivatization for volatile compounds nih.govelsevierpure.com |

Advanced Techniques for Isomeric Purity and Contaminant Profiling

Ensuring the isomeric purity and identifying potential contaminants of this compound are critical for its use in research and development.

Isomeric Purity: The synthesis of this compound could potentially lead to the formation of other positional isomers (e.g., 4-Hydroxy-3-isopropoxyphenylacetic acid). High-resolution chromatographic techniques, such as HPLC and GC, are crucial for separating these isomers. The distinct retention times of the different isomers allow for their individual quantification. Chiral chromatography can be employed if enantiomeric separation is required, although this is not applicable to the parent compound itself unless a chiral center is introduced.

Contaminant Profiling: A combination of chromatographic and spectroscopic techniques is used for comprehensive contaminant profiling.

LC-MS/MS and GC-MS are highly effective in detecting and identifying trace-level impurities. By comparing the mass spectra of unknown peaks with spectral libraries or by performing detailed fragmentation analysis, the structures of contaminants can be elucidated.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) may be used to detect and quantify trace elemental impurities that could originate from catalysts or reagents used in the synthesis.

The development of robust analytical methods is a prerequisite for the quality control and characterization of this compound, ensuring its suitability for scientific applications.

Metabolic Pathways and Biotransformation Studies

In Vitro Metabolic Fate in Biological Systems

In vitro studies using systems such as liver microsomes, hepatocytes, and recombinant enzymes are crucial for elucidating the metabolic pathways of xenobiotics. admescope.commdpi.com For 3-Hydroxy-4-isopropoxyphenylacetic acid, the primary metabolic routes are anticipated to be phase I and phase II reactions.

Phase I reactions likely involve modifications to the isopropoxy group. O-dealkylation, a common metabolic reaction for alkoxy-substituted aromatic compounds, would lead to the formation of 3,4-dihydroxyphenylacetic acid (DOPAC). This reaction is typically catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Hydroxylation of the aromatic ring is another potential phase I pathway, although the existing hydroxyl group may influence the position of further hydroxylation.

Phase II metabolism is expected to be a major pathway for the detoxification and elimination of this compound. The presence of a carboxylic acid group and a phenolic hydroxyl group provides two sites for conjugation reactions.

Glucuronidation: The carboxyl group can be conjugated with glucuronic acid to form an acyl glucuronide. The phenolic hydroxyl group can also undergo glucuronidation to form an ether glucuronide. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs). admescope.com

Sulfation: The phenolic hydroxyl group can be sulfated by sulfotransferases (SULTs) to form a sulfate (B86663) conjugate. admescope.com

Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids, such as glycine, to form an amide linkage. nih.gov

| Metabolic Reaction | Enzyme Family | Potential Metabolite |

|---|---|---|

| O-Dealkylation | Cytochrome P450 (CYP) | 3,4-Dihydroxyphenylacetic acid (DOPAC) |

| Glucuronidation (Carboxyl) | UDP-glucuronosyltransferases (UGTs) | Acyl glucuronide conjugate |

| Glucuronidation (Phenolic) | UDP-glucuronosyltransferases (UGTs) | Ether glucuronide conjugate |

| Sulfation (Phenolic) | Sulfotransferases (SULTs) | Sulfate conjugate |

| Amino Acid Conjugation | Acyl-CoA synthetases, Glycine N-acyltransferase | Glycine conjugate |

Biotransformation by Microbial Systems

The gut microbiota plays a significant role in the metabolism of many xenobiotics and dietary compounds, including phenolic acids. nih.gov For this compound, microbial biotransformation could significantly alter its structure and biological activity.

Microbial enzymes can catalyze a variety of reactions, including dehydroxylation, decarboxylation, and the breakdown of ether linkages. It is plausible that the gut microbiota could de-isopropylate this compound to yield 3,4-dihydroxyphenylacetic acid. Furthermore, microbial metabolism of related phenolic acids has been shown to produce a range of simpler phenolic compounds. nih.gov For instance, 3-hydroxyphenylacetic acid is a known metabolite produced by gut microbiota from the catabolism of flavonoids. nih.govhmdb.ca

Studies on other substituted phenylacetic acids have demonstrated the capacity of microorganisms, such as the fungus Aspergillus, to hydroxylate the aromatic ring. nih.gov This suggests that microbial systems could potentially introduce additional hydroxyl groups to this compound, leading to a variety of hydroxylated derivatives.

Enzymatic Mechanisms Governing Metabolism of Substituted Phenylacetic Acids

The metabolism of substituted phenylacetic acids is governed by a range of enzymes that are well-characterized. The initial step in the metabolism of many phenylacetic acids involves their activation to a coenzyme A (CoA) thioester. This reaction is catalyzed by phenylacetate-coenzyme A ligase. nih.gov This activation is a prerequisite for several subsequent metabolic steps, including amino acid conjugation and further oxidation.

In plants, phenylacetic acid can be conjugated with amino acids and glucose, a process mediated by enzymes such as GH3 enzymes and glucosyltransferases. biorxiv.org While these are plant enzymes, they highlight the diverse enzymatic strategies for metabolizing phenylacetic acid structures.

| Enzyme | Function | Relevance to Substituted Phenylacetic Acids |

|---|---|---|

| Phenylacetate-coenzyme A ligase | Activation of phenylacetic acid to its CoA thioester | Prepares the molecule for further metabolism, such as amino acid conjugation. nih.gov |

| Aldehyde Dehydrogenase | Oxidation of aldehydes to carboxylic acids | Involved in the formation of phenylacetic acids from precursors. nih.gov |

| UDP-glucuronosyltransferases (UGTs) | Conjugation with glucuronic acid | A major detoxification pathway for phenolic and carboxylic acid groups. admescope.com |

| Sulfotransferases (SULTs) | Conjugation with sulfate | Detoxification of phenolic hydroxyl groups. admescope.com |

| Cytochrome P450 (CYP) Enzymes | Oxidative metabolism, including O-dealkylation | Metabolism of alkoxy substituents. nih.gov |

Identification and Characterization of Primary and Secondary Metabolites

Based on the established metabolic pathways for substituted phenylacetic acids, a profile of potential primary and secondary metabolites for this compound can be proposed.

Primary Metabolites:

3,4-Dihydroxyphenylacetic acid (DOPAC): Formed through O-deisopropylation of the parent compound.

Glucuronide Conjugates: Both acyl and ether glucuronides formed at the carboxylic acid and phenolic hydroxyl groups, respectively.

Sulfate Conjugate: Formed at the phenolic hydroxyl group.

Glycine Conjugate: Formed at the carboxylic acid group.

Secondary Metabolites:

Following the initial formation of primary metabolites, further biotransformation can occur. For instance, if 3,4-dihydroxyphenylacetic acid is formed, it can undergo O-methylation to produce homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) or 3-hydroxy-4-methoxyphenylacetic acid. nih.gov These methylated derivatives can then be subjected to further conjugation reactions.

The identification and characterization of these metabolites would typically be carried out using analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation, detection, and structural elucidation of the various metabolic products.

Molecular Pharmacology and Biological Activity Investigations

In Vitro Assessment of Receptor and Enzyme Interactions

As a derivative of phenylacetic acid, 3-Hydroxy-4-isopropoxyphenylacetic Acid is classified as a non-steroidal anti-inflammatory drug (NSAID). evitachem.com The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins (B1171923). Prostaglandins are lipid compounds that play a significant role in inflammation, pain, and fever. evitachem.com

The two main isoforms of the COX enzyme are COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is often associated with undesirable side effects, particularly in the gastrointestinal tract.

While specific inhibitory concentration (IC50) values for this compound against COX-1 and COX-2 are not extensively documented in publicly available literature, the compound is expected to exhibit inhibitory activity against both isoforms. The degree of selectivity for COX-2 over COX-1 is a key determinant of the therapeutic profile of NSAIDs.

Table 1: Postulated In Vitro Cyclooxygenase (COX) Inhibition Profile

| Enzyme | Expected Activity |

| COX-1 | Inhibition |

| COX-2 | Inhibition |

This table is illustrative and based on the compound's classification as an NSAID. Specific IC50 values are not available in the reviewed literature.

Elucidation of Cellular and Molecular Mechanisms of Action

The principal cellular and molecular mechanism of action of this compound is the attenuation of prostaglandin (B15479496) synthesis through the inhibition of COX enzymes. evitachem.com By blocking the active site of COX-1 and COX-2, the compound prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins, including prostaglandin E2 (PGE2).

Reduced levels of prostaglandins at the site of inflammation lead to a decrease in vasodilation, edema, and the sensitization of nociceptors, thereby mediating the compound's anti-inflammatory and analgesic effects. The potential for antipyretic activity also stems from the reduction of prostaglandin levels in the central nervous system, particularly in the hypothalamus. evitachem.com

Beyond COX inhibition, some NSAIDs have been reported to exert effects through other molecular pathways, although these are generally considered secondary to their primary mechanism. Such pathways could potentially include the modulation of transcription factors involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB). However, specific investigations into these alternative mechanisms for this compound have not been detailed in the available scientific literature.

Investigation of Biological Pathway Modulation

The primary biological pathway modulated by this compound is the arachidonic acid cascade, specifically the branch mediated by cyclooxygenase enzymes. Inhibition of this pathway leads to a downstream reduction in the production of pro-inflammatory prostaglandins.

The inflammatory response is a complex process involving numerous signaling pathways. Prostaglandins, particularly PGE2, can influence various cellular processes, including the production of inflammatory cytokines and chemokines. By reducing prostaglandin synthesis, this compound indirectly modulates these interconnected inflammatory pathways. For instance, a decrease in PGE2 can lead to reduced sensitization of sensory neurons to painful stimuli and diminished potentiation of inflammatory mediators.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

For phenylacetic acid-based NSAIDs, the following structural features are generally considered important for activity:

The Acidic Moiety: The carboxylic acid group is crucial for binding to the active site of the COX enzyme.

The Aromatic Ring: The phenyl ring serves as a scaffold for positioning other functional groups.

Substituents on the Aromatic Ring: The nature, position, and size of substituents on the phenyl ring significantly influence the potency and selectivity of COX inhibition. In the case of this compound, the hydroxyl and isopropoxy groups at the 3 and 4 positions, respectively, are key determinants of its pharmacological profile. Modifications to these groups would be expected to alter its activity. For instance, varying the alkoxy group at the 4-position could impact lipophilicity and, consequently, cell membrane permeability and binding affinity.

Table 2: General Structure-Activity Relationship (SAR) Insights for Phenylacetic Acid-Based COX Inhibitors

| Structural Modification | Potential Impact on Activity |

| Alteration of the carboxylic acid group | Likely loss or significant reduction of COX inhibitory activity. |

| Modification of the 3-hydroxy group | May affect binding affinity and selectivity. |

| Variation of the 4-isopropoxy group (e.g., size, branching) | Could influence lipophilicity, potency, and COX-1/COX-2 selectivity. |

| Introduction of additional substituents on the phenyl ring | May enhance or decrease activity and selectivity depending on the nature and position of the substituent. |

This table provides generalized SAR insights for the chemical class and is not based on specific studies of this compound analogues.

Pharmacological Characterization in Preclinical Models (excluding clinical human trial data)

Direct preclinical studies specifically evaluating the pharmacological effects of this compound in animal models of pain, inflammation, and fever are not extensively reported in the accessible scientific literature. However, based on its classification as an NSAID and its mechanism of action as a COX inhibitor, it is anticipated to demonstrate efficacy in standard preclinical models.

Analgesic Activity: In models of pain, such as the acetic acid-induced writhing test or the formalin test in rodents, the compound would be expected to reduce pain behaviors. nih.gov

Anti-inflammatory Activity: In models of inflammation, such as carrageenan-induced paw edema in rats, it is anticipated to decrease swelling and other signs of inflammation.

Antipyretic Activity: In models of fever, such as yeast-induced pyrexia in rats, it would likely demonstrate a reduction in body temperature.

Table 3: Expected Pharmacological Effects in Preclinical Models

| Preclinical Model | Expected Outcome |

| Acetic Acid-Induced Writhing (Analgesia) | Reduction in the number of writhes. |

| Formalin Test (Analgesia) | Attenuation of paw licking time in both early and late phases. |

| Carrageenan-Induced Paw Edema (Anti-inflammation) | Decrease in paw volume. |

| Yeast-Induced Pyrexia (Antipyresis) | Reduction of elevated body temperature. |

This table outlines the expected outcomes based on the compound's classification. Specific experimental data for this compound is not available in the reviewed literature.

Computational Chemistry and in Silico Modeling

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. scispace.comktu.lt For 3-Hydroxy-4-isopropoxyphenylacetic acid, these studies can elucidate the distribution of electrons, orbital energies, and electrostatic potential, all of which govern its reactivity and intermolecular interactions.

Detailed electronic structure analysis of compounds analogous to this compound, such as other phenylacetic acid derivatives, reveals key quantum chemical descriptors. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. scispace.com A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to engage in chemical reactions. In substituted phenylacetamides, for instance, the HOMO-LUMO energy gap has been shown to correlate with their biological activity. scispace.com

The molecular electrostatic potential (MEP) map is another critical output of quantum mechanical calculations. It visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the carboxylic acid and phenolic hydroxyl groups, indicating these as sites for electrophilic attack and hydrogen bond donation. The isopropoxy group, in contrast, would contribute to the molecule's lipophilicity.

Table 1: Illustrative Quantum Chemical Descriptors for Phenylacetic Acid Analogs

| Descriptor | Typical Value Range | Significance |

| HOMO Energy | -9.1 to -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -5.6 to -4.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the polarity of the molecule. |

Note: The data in this table are illustrative and based on published values for structurally related phenylacetic acid and phenolic compounds. They are intended to provide an approximation of the expected values for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. japer.in This method is instrumental in identifying potential biological targets and understanding the molecular basis of a ligand's activity. Given the structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs), a likely target for docking studies is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform. japer.inphyschemres.org

In silico docking simulations of phenolic compounds and phenylacetic acid derivatives into the COX-2 active site have revealed key binding interactions. physchemres.orgresearchgate.net The carboxylic acid moiety is often crucial for anchoring the ligand within the active site, forming hydrogen bonds with key amino acid residues such as Arginine 120 and Tyrosine 355. physchemres.org The phenolic hydroxyl group of this compound could form additional hydrogen bonds, for instance with Serine 530, further stabilizing the complex. physchemres.org The isopropoxy group would likely be oriented towards a hydrophobic pocket within the active site.

Molecular dynamics (MD) simulations can be employed to further refine the docking results and assess the stability of the ligand-protein complex over time. nih.gov An MD simulation would provide insights into the conformational changes of both the ligand and the protein upon binding and can help to calculate the binding free energy, a more accurate predictor of binding affinity than docking scores alone.

Table 2: Predicted Interactions of this compound with the COX-2 Active Site

| Interacting Residue | Type of Interaction | Moiety of Ligand Involved |

| Arginine 120 | Hydrogen Bond, Ionic Interaction | Carboxylic Acid |

| Tyrosine 355 | Hydrogen Bond | Carboxylic Acid |

| Serine 530 | Hydrogen Bond | Phenolic Hydroxyl |

| Valine 523 | Hydrophobic Interaction | Phenyl Ring |

| Leucine 352 | Hydrophobic Interaction | Isopropoxy Group |

Note: This table presents a hypothetical binding mode based on docking studies of structurally similar NSAIDs and phenolic compounds with the COX-2 enzyme. japer.inphyschemres.org

Predictive Modeling of Pharmacokinetic Parameters (e.g., Absorption, Distribution, Metabolism, Excretion)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. In silico models provide a rapid and cost-effective means of evaluating the pharmacokinetic profile of a compound. nih.gov For this compound, these models can predict its likely behavior in the body.

Based on studies of other phenolic compounds, it is possible to estimate the ADME properties of this compound. researchgate.netumsha.ac.ir The Lipinski's Rule of Five is a commonly used guideline to assess the drug-likeness of a molecule. This compound is expected to be compliant with these rules, suggesting good oral bioavailability. Its calculated lipophilicity (logP) would be a key determinant of its absorption and distribution. The presence of polar functional groups (hydroxyl and carboxylic acid) would contribute to its aqueous solubility.

Metabolism is often predicted by identifying potential sites of modification by cytochrome P450 enzymes. The phenyl ring and the isopropoxy group would be likely sites for metabolic reactions. Excretion pathways can also be predicted based on the physicochemical properties of the molecule.

Table 3: Predicted ADME Properties for this compound

| Property | Predicted Value/Characteristic | Implication |

| Molecular Weight | ~210 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.5 - 2.5 | Good balance for absorption and solubility |

| H-Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |

| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeation | Low to Moderate | May have limited central nervous system effects |

Note: The values in this table are estimations based on the analysis of similar phenolic and phenylacetic acid compounds using in silico prediction tools. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are aimed at building mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict their anti-inflammatory potency, for example.

A typical QSAR study on phenylacetic acid derivatives with anti-inflammatory activity would involve calculating a range of molecular descriptors for each compound. nih.gov These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to derive an equation that links a combination of these descriptors to the observed biological activity.

Such models can reveal which molecular features are most important for the desired activity. For instance, a QSAR study might show that the anti-inflammatory activity of phenylacetic acid derivatives is positively correlated with the electron density on the aromatic ring and negatively correlated with the bulkiness of the substituents. nih.gov These insights are invaluable for designing new, more potent analogs.

Table 4: Common Molecular Descriptors Used in QSAR Models for Phenylacetic Acid Derivatives

| Descriptor Class | Example Descriptors | Relevance to Activity |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Governs reaction mechanisms and intermolecular interactions. |

| Steric | Molecular Weight, Molar Refractivity | Influences binding to the target receptor. |

| Hydrophobic | LogP | Affects absorption, distribution, and target binding. |

| Topological | Wiener Index, Balaban Index | Encodes information about molecular branching and connectivity. |

Note: This table lists common descriptor types used in QSAR studies of anti-inflammatory agents and their general significance. nih.gov

Synthesis and Exploration of Derivatives and Analogues

Design and Synthesis of Esters, Amides, and Ethers for Modified Properties

Modification of the carboxylic acid and phenolic hydroxyl groups is a primary strategy to alter properties such as lipophilicity, solubility, and metabolic stability.

Esters: The synthesis of ester derivatives from hydroxyphenylacetic acids, including structures related to 3-Hydroxy-4-isopropoxyphenylacetic acid, has been systematically investigated to enhance lipophilicity and modify biological activity. A common and efficient method is the Fischer esterification, which involves reacting the parent acid with an alcohol in the presence of an acid catalyst.

One area of research has focused on the synthesis of hydroxyalkyl esters by reacting various hydroxyphenylacetic acids with α,ω-diols of increasing chain length (e.g., 1,2-ethanediol, 1,4-butanediol, 1,6-hexanediol). mdpi.com In these syntheses, the diol often serves as both the reagent and the solvent, with a catalytic amount of sulfuric acid, heated to around 90 °C. mdpi.com This procedure yields the corresponding monoesters in good to excellent yields (60-96%). mdpi.com Such modifications are designed to produce more lipophilic compounds which may have improved membrane permeability or solubility in non-aqueous systems.

Interactive Table: Examples of Synthesized Hydroxyalkyl Esters from Related Hydroxyphenylacetic Acids This table is based on derivatives synthesized from parent compounds structurally similar to this compound, as reported in the literature.

| Parent Acid | Diol Reagent | Resulting Ester Derivative |

| 3,4-Dihydroxyphenylacetic acid | 1,4-Butanediol | 4-Hydroxybutyl 2-(3,4-dihydroxyphenyl)acetate |

| 4-Hydroxy-3-methoxyphenylacetic acid | 1,6-Hexanediol | 6-Hydroxyhexyl 2-(4-hydroxy-3-methoxyphenyl)acetate |

| 3-Hydroxy-4-methoxyphenylacetic acid | 1,2-Ethanediol | 2-Hydroxyethyl 2-(3-hydroxy-4-methoxyphenyl)acetate |

Amides: The carboxylic acid group of this compound can be converted to an amide functional group to explore different biological interactions, particularly hydrogen bonding. The synthesis of amides is typically achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine. Standard coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the formation of the amide bond under mild conditions. This approach allows for the introduction of a wide variety of substituents based on the chosen amine.

Ethers: The phenolic hydroxyl group at the 3-position is another key site for derivatization. Etherification of this group can prevent metabolic conjugation (e.g., glucuronidation) and increase metabolic stability. The Williamson ether synthesis is a classical method for preparing such ethers, involving the deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide). This reaction would yield 3-alkoxy-4-isopropoxyphenylacetic acid derivatives.

Investigation of Aromatic Ring Substituent Modifications

Altering the substitution pattern on the aromatic ring can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. The existing substituents on the this compound ring—a hydroxyl (-OH), an isopropoxy (-O-iPr), and a methylcarboxyl (-CH₂COOH) group—dictate the regioselectivity of further substitutions.

The hydroxyl and isopropoxy groups are electron-donating and are considered activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org Conversely, the acetic acid moiety is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

Given the substitution pattern of this compound:

The -OH group at C3 directs ortho (to C2 and C4) and para (to C6).

The -O-iPr group at C4 directs ortho (to C3 and C5) and para (to C1, which is blocked).

The -CH₂COOH group at C1 directs meta (to C3 and C5).

The directing effects of the potent activating groups (-OH and -O-iPr) are generally dominant. msu.edu Their influences are reinforcing, strongly directing substitution to the C5 position. The C2 and C6 positions are also activated, but the C5 position benefits from the directing influence of both the C4-isopropoxy group and the C1-acetic acid group (meta).

Common electrophilic aromatic substitution reactions that can be applied include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) using reagents like Br₂ with a Lewis acid catalyst. For instance, the related compound 3-chloro-4-hydroxyphenylacetic acid has been synthesized and studied, demonstrating that halogenation of this type of scaffold is feasible. nih.gov

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The resulting nitro group can be subsequently reduced to an amino group (-NH₂), providing a handle for further functionalization. msu.edu

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions can be complex on highly substituted and activated rings.

Development of Conjugates and Prodrug Strategies

Prodrugs are inactive or less active precursors that are metabolized in vivo to release the active parent drug. This strategy is often employed to improve properties such as solubility, stability, or to reduce side effects. Both the carboxylic acid and the phenolic hydroxyl group of this compound are ideal handles for prodrug development.

Carboxylic Acid Derivatization: The most common prodrug approach for compounds containing a carboxylic acid is the formation of esters. These ester prodrugs are typically more lipophilic than the parent acid, which can enhance oral absorption. Once absorbed, they are designed to be hydrolyzed by esterase enzymes in the blood, liver, or other tissues to release the active carboxylic acid. Simple alkyl esters (e.g., methyl, ethyl) or more complex esters, such as those with amino groups to enhance aqueous solubility, can be synthesized.

Hydroxyl Group Derivatization: The phenolic hydroxyl group can also be masked in a prodrug form. It can be converted to an ester (e.g., an acetate (B1210297) ester) or a carbonate, which can be cleaved hydrolytically or enzymatically in vivo. This approach can protect the hydroxyl group from first-pass metabolism (e.g., glucuronidation or sulfation), potentially increasing the bioavailability of the parent compound.

Mutual Prodrugs: It is also possible to form a conjugate where this compound is linked to another pharmacologically active molecule. For example, an ester or amide linkage could be formed between its carboxylic acid and a hydroxyl or amino group on another drug. The goal of a mutual prodrug is to have a synergistic effect or to deliver two different drugs to a target tissue simultaneously.

Systematic SAR Studies on Synthesized Derivatives

Systematic Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds and evaluating them for a specific biological activity to understand which chemical features are critical for that activity.

While comprehensive SAR studies on this compound itself are not widely published, SAR trends can be inferred from studies on related hydroxyphenylacetic acid derivatives. One such study investigated the in vitro antioxidant activity (using DPPH and ABTS assays) of a series of novel hydroxyalkyl esters and diesters synthesized from various hydroxyphenylacetic acids. mdpi.com

The key findings from this research, which can inform potential SAR for derivatives of this compound, include:

Influence of Phenolic Hydroxyl Groups: Compounds featuring a catechol moiety (3,4-dihydroxy substitution) on the aromatic ring consistently demonstrated the highest antioxidant activity. This suggests that the presence of two adjacent hydroxyl groups is a critical feature for potent radical scavenging, more so than a single hydroxyl group as in guaiacol-type structures (one hydroxyl, one methoxy). mdpi.com

Effect of Esterification: The conversion of the carboxylic acid to a hydroxyalkyl ester did not diminish, and in some cases, slightly enhanced the antioxidant activity compared to the parent acid. mdpi.com

Impact of Lipophilicity: In a series of diesters, where two hydroxyphenylacetic acid units were linked, compounds with higher lipophilicity and a catechol group on at least one of the rings proved to be the most potent antioxidants. mdpi.com

These results indicate that for antioxidant activity, the phenolic hydroxyl arrangement is the dominant structural feature. Modifications to the carboxylic acid group are well-tolerated and can be used to tune physical properties like lipophilicity without sacrificing antioxidant potential.

Interactive Table: Structure-Antioxidant Activity Insights for Hydroxyphenylacetic Acid Derivatives

| Structural Feature | Observation from Related Compounds | Implication for this compound SAR |

| Aromatic Substitution | Catechol (3,4-dihydroxy) structure shows superior antioxidant activity to single -OH structures. mdpi.com | The 3-hydroxy group is crucial for activity. Replacing the 4-isopropoxy group with another hydroxyl group would likely enhance antioxidant properties. |

| Carboxylic Acid | Esterification of the carboxylic acid is well-tolerated and can increase lipophilicity. mdpi.com | Ester and amide derivatives are likely to retain antioxidant activity while offering modified physicochemical properties. |

| Lipophilicity | Increased lipophilicity in diester series correlates with strong antioxidant activity. mdpi.com | Increasing the overall lipophilicity through derivatization may be a viable strategy to enhance certain biological activities. |

Environmental Fate, Transport, and Ecotoxicological Assessment

Degradation Pathways in Environmental Compartments (e.g., Aqueous, Soil, Atmospheric)

A thorough review of scientific literature reveals a significant data gap regarding the environmental degradation pathways of 3-Hydroxy-4-isopropoxyphenylacetic Acid. Currently, there are no available studies that delineate its transformation or breakdown processes in aqueous, soil, or atmospheric environments. The persistence and ultimate fate of this compound in the environment remain uncharacterized.

Adsorption, Desorption, and Environmental Mobility Studies

There is a lack of published research on the adsorption and desorption characteristics of this compound in soil and sediment. Consequently, key parameters used to predict environmental mobility, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), have not been determined. Without empirical data, the potential for this compound to leach into groundwater or be transported in surface runoff is unknown.

Biotransformation and Biodegradation in Environmental Systems

No studies have been identified that investigate the biotransformation or biodegradation of this compound in environmental systems. The susceptibility of this compound to microbial degradation is a critical factor in determining its environmental persistence, yet data on its biodegradability under various environmental conditions are not available.

Ecotoxicological Considerations in Aquatic and Terrestrial Ecosystems

The ecotoxicological effects of this compound on aquatic and terrestrial organisms have not been documented in the available scientific literature. There is no information regarding its potential to cause adverse effects in environmental receptors.

Data Table 1: Environmental Fate and Transport Parameters for this compound

| Parameter | Value | Source |

| Degradation Pathways | Data Not Available | N/A |

| Adsorption/Desorption (Koc) | Data Not Available | N/A |

| Biotransformation/Biodegradation | Data Not Available | N/A |

| Ecotoxicological Endpoints | Data Not Available | N/A |

Q & A

Basic Question: How can researchers optimize the synthesis of 3-Hydroxy-4-isopropoxyphenylacetic Acid to ensure high yield and purity?

Methodological Answer:

Synthesis optimization requires careful control of reaction conditions. Based on structural analogs (e.g., 4-Hydroxy-3-methoxyphenylacetic acid), avoid incompatible materials such as strong acids/alkalis or oxidizing agents during synthesis to prevent side reactions . Use inert atmospheres (e.g., nitrogen) to mitigate moisture sensitivity, as heat and moisture degrade phenolic derivatives . Purification via reverse-phase HPLC or recrystallization in non-polar solvents (e.g., ethyl acetate) is recommended, referencing protocols for similar phenylacetic acid derivatives .

Basic Question: What analytical methods are most reliable for validating the purity of this compound?

Methodological Answer:

Combine spectral and chromatographic techniques:

- Mass Spectrometry (MS): Compare fragmentation patterns with curated spectral libraries (e.g., mzCloud) for structural confirmation .

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions on the phenyl ring, referencing data for homologs like 4-Hydroxyphenylacetic acid .

- HPLC-PDA: Employ a C18 column with UV detection at 280 nm (optimized for phenolic acids) and spiking experiments with certified reference standards to confirm purity thresholds .

Advanced Question: How should researchers assess the stability of this compound under varying experimental conditions?

Methodological Answer:

Design accelerated stability studies:

- Thermal Stability: Incubate samples at 40°C–60°C for 1–4 weeks and monitor degradation via HPLC. For analogs like 4-Hydroxy-3-methoxyphenylacetic acid, degradation products may include quinones or dimerized species .

- pH Sensitivity: Test solubility and stability in buffers (pH 2–9) to identify conditions inducing hydrolysis or oxidation. Strongly acidic/alkaline conditions may cleave the isopropoxy group .

- Light Exposure: Conduct photostability tests under UV-Vis light (ICH Q1B guidelines) to detect photo-oxidation .

Advanced Question: What strategies address the lack of toxicological data for this compound in preclinical studies?

Methodological Answer:

- In Vitro Assays: Use HepG2 or HEK293 cell lines for cytotoxicity screening (MTT assay) and Ames tests for mutagenicity .

- Metabolite Profiling: Identify potential toxic metabolites via liver microsome incubations and LC-MS/MS analysis, referencing pathways for 4-Hydroxyphenylacetic acid (e.g., β-oxidation) .

- Dose-Escalation Studies: In vivo models (e.g., rodents) should follow OECD 423 guidelines, starting at 10 mg/kg with histopathological evaluation .

Advanced Question: How can researchers ensure regulatory compliance when using this compound in pharmaceutical development?

Methodological Answer:

- Documentation: Align safety protocols with OSHA HCS and EU REACH standards, including SDS updates for hazard communication .

- Impurity Profiling: Follow pharmacopeial guidelines (e.g., USP) to quantify related substances (e.g., 4-hydroxybenzoic acid analogs) below 0.1% thresholds .

- Batch Recordkeeping: Maintain records of synthesis conditions, purification steps, and stability data for FDA/EMA submissions .

Advanced Question: What mechanistic studies are recommended to elucidate the metabolic pathways of this compound?

Methodological Answer:

- Isotopic Labeling: Synthesize -labeled analogs to track metabolic fate via LC-MS, focusing on hepatic and renal clearance .

- Enzyme Inhibition Assays: Test interactions with CYP450 isoforms (e.g., CYP2D6, CYP3A4) using fluorometric substrates .

- Gut Microbiome Studies: Incubate the compound with fecal microbiota to assess microbial degradation, as seen in structurally related phenolic acids .

Advanced Question: How can contradictory reports about the compound’s reactivity be resolved in cross-laboratory studies?

Methodological Answer:

- Controlled Replication: Standardize reaction conditions (solvent, temperature, catalyst) across labs, referencing ALADDIN’s SDS for baseline parameters .

- Interlaboratory Validation: Share batches for NMR and MS cross-testing to isolate batch-specific impurities .

- Computational Modeling: Use DFT calculations to predict reactive sites (e.g., hydroxyl/isopropoxy groups) and compare with experimental data .

Advanced Question: What challenges arise when scaling up this compound synthesis from lab to pilot scale?

Methodological Answer:

- Heat Dissipation: Implement jacketed reactors to control exothermic reactions, as thermal degradation occurs above 50°C .

- Purification Scalability: Replace column chromatography with continuous liquid-liquid extraction, optimizing solvent ratios for cost-effective yield .

- Safety Protocols: Install inert gas purging systems to prevent combustion risks during large-scale handling of phenolic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.